molecular formula C13H11N5O B3556806 Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- CAS No. 159053-07-3

Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-

Cat. No.: B3556806
CAS No.: 159053-07-3
M. Wt: 253.26 g/mol
InChI Key: VBSNIWLAYCAIMY-UHFFFAOYSA-N
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Description

Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- is a heterocyclic compound that features a pyrazine ring fused with a triazole ring and a methoxyphenyl group

Future Directions

The future research directions for this compound could involve exploring its potential uses, particularly if it shows promising biological activity. Further studies could also investigate its synthesis and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a triazole intermediate, which is then coupled with a pyrazine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in developing new antibiotics .

Medicine

In medicine, Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of diseases such as cancer and tuberculosis .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also explored for use in agrochemicals and as a component in specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives such as:

Uniqueness

What sets Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- apart is its unique combination of a pyrazine ring with a triazole ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a versatile scaffold for various applications .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-19-10-4-2-3-9(7-10)12-16-13(18-17-12)11-8-14-5-6-15-11/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSNIWLAYCAIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212437
Record name 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159053-07-3
Record name 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159053-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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